![molecular formula C11H9BrN2O3S B1381137 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid CAS No. 1820684-04-5](/img/structure/B1381137.png)
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid
Overview
Description
The compound “4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which is then reacted with dithiooxamide .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are known for their reactivity. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical research as a chemical intermediate for the synthesis of more complex molecules. It’s particularly valuable in the development of new drugs due to its unique structure, which can interact with various biological targets .
Antibacterial Agents
Research suggests potential applications in developing antibacterial agents, especially targeting uropathogenic Escherichia coli . Compounds derived from it may inhibit K1 capsule formation, crucial for the bacteria’s virulence .
Chemical Synthesis
In synthetic chemistry, this acid serves as a building block for creating novel organic compounds. Its bromine atom is a good leaving group, making it useful for nucleophilic substitution reactions .
Bioconjugation
The carboxylic acid group of this molecule allows for bioconjugation with proteins or peptides. This is essential for creating targeted drug delivery systems that can directly interact with specific cells or tissues .
Material Science
In material science, derivatives of this compound could be used to create new polymers with specific optical or electronic properties, potentially useful for creating sensors or organic semiconductors .
Enzyme Inhibition
The structure of this compound suggests it could be a lead compound for designing enzyme inhibitors. By modifying its core structure, researchers can develop inhibitors for enzymes involved in disease processes .
Diagnostic Research
Due to its unique fluorescent properties, this compound can be used in diagnostic research. It could serve as a fluorescent probe in imaging techniques to visualize biological processes .
Anticancer Research
Lastly, there’s potential for this compound to be used in anticancer research. Its ability to be modified can lead to the development of new anticancer drugs that target specific pathways involved in tumor growth and metastasis .
Mechanism of Action
Thiazole derivatives have a wide range of biological activities. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria .
Safety and Hazards
Future Directions
Thiazole derivatives continue to attract interest due to their wide range of biological activities. They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of new synthetic approaches and patterns of reactivity is a promising area of future research .
properties
IUPAC Name |
4-bromo-2-(3-hydroxyazetidin-1-yl)-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c12-7-1-5(10(16)17)2-8-9(7)13-11(18-8)14-3-6(15)4-14/h1-2,6,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGWZNASQPBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162339 | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820684-04-5 | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820684-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolecarboxylic acid, 4-bromo-2-(3-hydroxy-1-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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